molecular formula C12H18N2O2S B1455915 Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate CAS No. 1211534-10-9

Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate

Cat. No. B1455915
M. Wt: 254.35 g/mol
InChI Key: IONSEBNIOUBPRV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H18N2O2S . It is stored at room temperature and appears in the form of an oil .


Molecular Structure Analysis

The InChI code for Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate is 1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h9,13H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate has a molecular weight of 254.35 g/mol . It is stored at room temperature and appears in the form of an oil .

Scientific Research Applications

Synthesis and Biological Properties

One study focused on the synthesis of piperidine substituted benzothiazole derivatives, including reactions involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine. These compounds were characterized for their chemical structures and evaluated for biological activities, revealing that certain derivatives possess notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antituberculosis Activity

Another study designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the synthesized compounds, one particular derivative showed promising results against Mycobacterium tuberculosis with significant inhibition activity and non-cytotoxic behavior at tested concentrations (Jeankumar et al., 2013).

Anticancer Agents

Further research synthesized new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure to evaluate them as anticancer agents. The study concluded that some derivatives showcased strong anticancer activities relative to the reference drug, doxorubicin, suggesting potential therapeutic applications (Rehman et al., 2018).

Antimicrobial Activity

Additionally, a study on the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to talented activity against both Gram-negative and Gram-positive bacteria, underlining the potential for developing new antibacterial agents (Khalid et al., 2016).

Safety And Hazards

The safety information for Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate are not available, piperidine derivatives are a significant area of research in the pharmaceutical industry. They are used in the design of drugs and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h9,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONSEBNIOUBPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208846
Record name Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate

CAS RN

1211534-10-9
Record name Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate
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Ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate

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